2-(3-chlorophenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)propanamide
Overview
Description
2-(3-chlorophenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C16H12ClN3O4S and its molecular weight is 377.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.0237047 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activities
- Antitumor and Antimicrobial Properties : Novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives, including those with the N-(benzothiazol-2-yl) moiety, have been synthesized and evaluated for in vitro antitumor activity. One compound demonstrated remarkable activity and selectivity toward non-small cell lung cancer and melanoma cell lines (Sławiński & Brzozowski, 2006).
- Antimicrobial and Cytotoxic Activities : New thiazole derivatives, including 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives, have shown significant antibacterial and anticandidal effects, with some compounds exhibiting high cytotoxicity against human leukemia cells (Dawbaa et al., 2021).
Chemical Synthesis and Reactivity
- Synthetic Versatility : Benzothiazol-2-ylcarbonylhydroximoyl chloride, a versatile synthon, has been synthesized and used to create new heterocyclic systems and ketones, showcasing the chemical flexibility and potential for further compound development (Farag et al., 1997).
Pharmacological Potential
- Antinociceptive Activity : (5‐Chloro‐2(3H)‐benzothiazolon‐3‐yl)propanamide derivatives have been synthesized and tested for antinociceptive activity, with one compound significantly outperforming standards in various tests, indicating potential for pain management (Önkol et al., 2004).
Herbicidal Activity
- Herbicidal Properties : N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide demonstrated effective herbicidal activity, highlighting the potential for agricultural applications (Liu et al., 2008).
Molecular Electronic Devices
- Electronic Applications : A molecule containing a nitroamine redox center demonstrated negative differential resistance and a high on-off peak-to-valley ratio in an electronic device, suggesting applications in molecular electronics (Chen et al., 1999).
Properties
IUPAC Name |
2-(3-chlorophenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O4S/c1-9(24-12-4-2-3-10(17)7-12)15(21)19-16-18-13-6-5-11(20(22)23)8-14(13)25-16/h2-9H,1H3,(H,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYDOFRMKOQDTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-])OC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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